molecular formula C12H14BrNO B6187337 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 2680534-82-9

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No. B6187337
CAS RN: 2680534-82-9
M. Wt: 268.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, also known as BDB, is an organic compound belonging to the benzazepinone class of molecules. It is a white crystalline solid with a molecular weight of 271.2 g/mol. BDB is a synthetic compound that has recently become of great interest to the scientific community due to its potential applications in research and development.

Scientific Research Applications

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been investigated for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme thrombin, which is involved in the clotting of blood. This compound has also been studied as a potential anti-tumor agent, and its effects on the growth of cancer cells have been reported. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and its ability to reduce the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is not fully understood. However, it is believed that this compound binds to the active site of thrombin, blocking its activity. In addition, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of thrombin, which is involved in the clotting of blood. In addition, this compound has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have anti-tumor effects, and it has been shown to reduce the growth of cancer cells in laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize, and it is also relatively stable, making it suitable for use in long-term experiments. Furthermore, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, one limitation is that this compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one are still being explored, and there are a number of possible future directions for research. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound and its potential therapeutic applications is also needed. Additionally, further research into the biochemical and physiological effects of this compound is also needed. Finally, more research is also needed into the potential toxic effects of this compound and its potential use as an environmental pollutant.

Synthesis Methods

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is synthesized by a reaction between 5-bromo-2,3-dimethyl-1,2,4-benzothiadiazine-1,1-dioxide and 1,3-dimethyl-1,3-dihydro-2H-benzimidazole-2-one in dimethylformamide (DMF) solvent. The reaction is carried out at a temperature of 120°C and a pressure of 40 bar. The reaction is highly exothermic and yields this compound in a yield of 87%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves the condensation of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one with 1-bromo-3,3-dimethylbutane in the presence of a base, followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2,3,4,5-tetrahydro-1H-2-benzazepin-1-one", "1-bromo-3,3-dimethylbutane", "Base (e.g. sodium hydride, potassium carbonate)", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate)" ], "Reaction": [ "Step 1: Dissolve 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one and base in a suitable solvent (e.g. dimethylformamide, dimethyl sulfoxide).", "Step 2: Add 1-bromo-3,3-dimethylbutane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in a suitable solvent (e.g. methanol) and add the oxidizing agent.", "Step 6: Stir the reaction mixture at room temperature for several hours and monitor the progress of the reaction by TLC.", "Step 7: Quench the reaction with water and extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

2680534-82-9

Molecular Formula

C12H14BrNO

Molecular Weight

268.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.